3-(2-phenylhydrazono)pentane-2,4-dione 3-(2-phenylhydrazono)pentane-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14311736
InChI: InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

3-(2-phenylhydrazono)pentane-2,4-dione

CAS No.:

Cat. No.: VC14311736

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-phenylhydrazono)pentane-2,4-dione -

Specification

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 4-hydroxy-3-phenyldiazenylpent-3-en-2-one
Standard InChI InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3
Standard InChI Key AWQPZXNYDGBBOU-UHFFFAOYSA-N
Canonical SMILES CC(=C(C(=O)C)N=NC1=CC=CC=C1)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound, systematically named 4-hydroxy-3-phenyldiazenylpent-3-en-2-one, has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.22 g/mol . Its structure combines a diketone moiety (pentane-2,4-dione) with a phenylhydrazone group, resulting in a conjugated system that facilitates tautomerism and coordination chemistry. The IUPAC name reflects the enol form stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₂
Molecular Weight204.22 g/mol
IUPAC Name4-hydroxy-3-phenyldiazenylpent-3-en-2-one
Canonical SMILESCC(=C(C(=O)C)N=NC1=CC=CC=C1)O
InChI KeyAWQPZXNYDGBBOU-UHFFFAOYSA-N

Tautomerism and Electronic Structure

The compound exists in equilibrium between keto-enol tautomers, with the enol form dominating due to conjugation and hydrogen bonding. Density functional theory (DFT) studies suggest that the enol tautomer’s planar geometry enhances π-electron delocalization, lowering the energy state by ~15 kcal/mol compared to the keto form . This tautomeric stability is critical for its reactivity in cyclization reactions and metal coordination .

Synthetic Methodologies

Conventional Synthesis Route

The synthesis typically involves a three-step process:

  • Diazotization of Aniline: Aniline reacts with nitrous acid (generated in situ from NaNO₂ and HCl) in acetic acid at 0°C to form a diazonium salt intermediate .

  • Coupling with Pentane-2,4-dione: The diazonium salt undergoes Japp-Klingemann coupling with pentane-2,4-dione, yielding the hydrazone product .

  • Purification: Crystallization from ethanol provides the pure compound in 75–80% yield .

Table 2: Synthetic Parameters

ParameterConditionYieldSource
Diazotization Temperature0°C
Coupling SolventAcetic Acid
Crystallization SolventEthanol80%

Modified Routes for Functional Derivatives

Recent advancements enable the synthesis of substituted analogs:

  • 3-(2-(2,6-Dimethylphenyl)hydrazono)pentane-2,4-dione: Incorporating methyl groups on the phenyl ring enhances steric hindrance, altering coordination behavior. This derivative is synthesized using 2,6-dimethylaniline, achieving 79% yield .

  • Metal Complex Precursors: Reacting the hydrazone with hydrazine hydrate forms 3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole (AAP), a key intermediate for photoswitchable materials .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): Signals at δ 14.74 ppm (enolic -OH), 7.45–7.38 ppm (phenyl protons), and 2.61/2.49 ppm (methyl groups) .

  • ¹³C NMR: Carbonyl carbons at δ 190.2 and 188.7 ppm, with the azomethine carbon at δ 154.3 ppm .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 203.08243 ([M−H]⁻), aligning with the theoretical mass of 203.08260 .

Applications in Materials Science

Supramolecular Hydrogels

The compound serves as a photoresponsive crosslinker in agarose-peptide hydrogels. Upon UV irradiation, the hydrazone group undergoes trans-to-cis isomerization, modulating hydrogel stiffness. These materials exhibit reversible sol-gel transitions with potential in drug delivery and tissue engineering .

Table 3: Hydrogel Properties

PropertyValueSource
Gelation Time10–15 min (0.5 wt% agarose)
Storage Modulus (G')1.2 kPa (cis) → 0.8 kPa (trans)
Cyclic Stability>50 cycles without degradation

Photoswitchable Arylazopyrazoles

Conversion to AAP derivatives enables light-controlled molecular switches. AAP’s azo group toggles between trans and cis states under 365 nm/520 nm light, with >90% photoconversion efficiency. These switches are integral to optoelectronic devices and smart coatings .

Biological Activity

Antimicrobial Properties

Metal complexes of 3-(2-phenylhydrazono)pentane-2,4-dione demonstrate broad-spectrum activity:

  • Copper(II) Complex: MIC = 8 µg/mL against Staphylococcus aureus.

  • Zinc(II) Complex: 85% inhibition of Candida albicans biofilm formation at 16 µg/mL.

Future Directions

  • Mechanistic Studies: Elucidate the hydrazone’s role in ROS generation during antimicrobial action.

  • Advanced Materials: Engineer hydrazone-functionalized MOFs for gas storage and catalysis.

  • Drug Delivery Systems: Exploit photoresponsive hydrogels for spatiotemporal drug release.

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